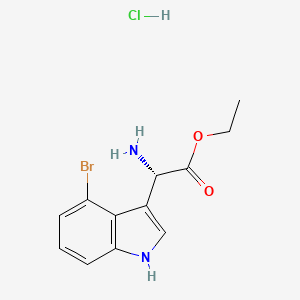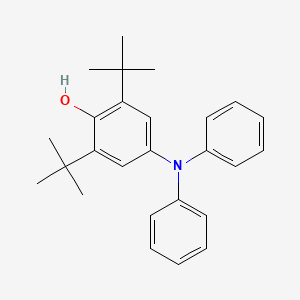![molecular formula C10H9F3IN3 B13096300 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic organic compound It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a triazolopyridine ring system
Preparation Methods
The synthesis of 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps. One common method starts with the preparation of the triazolopyridine core, followed by the introduction of the iodine and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other organic molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe
Mechanism of Action
The mechanism by which 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar compounds to 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activity and applications. For example:
Triazolopyridine Derivatives: These compounds have variations in the substituents on the triazolopyridine ring, leading to different chemical and biological properties.
Fluorinated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C10H9F3IN3 |
|---|---|
Molecular Weight |
355.10 g/mol |
IUPAC Name |
7-iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H9F3IN3/c1-9(2,10(11,12)13)8-16-15-7-5-6(14)3-4-17(7)8/h3-5H,1-2H3 |
InChI Key |
OSTGAIHDAOFVER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C2N1C=CC(=C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
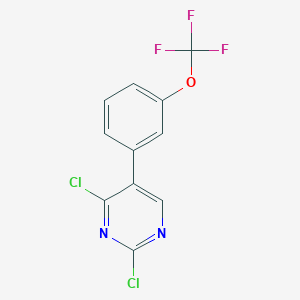
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
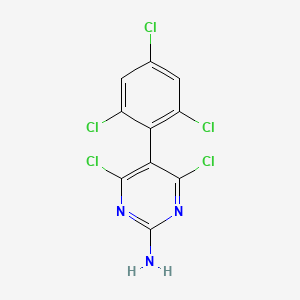

![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
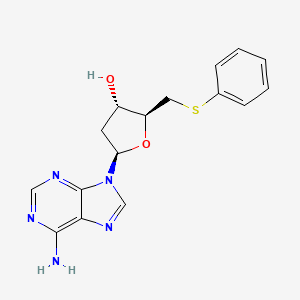
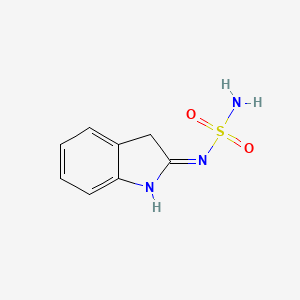
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
